3-(3-chloro-4-fluorobenzenesulfonyl)-6-methyl-2H-chromen-2-one
CAS No.: 950259-18-4
Cat. No.: VC11915840
Molecular Formula: C16H10ClFO4S
Molecular Weight: 352.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 950259-18-4 |
|---|---|
| Molecular Formula | C16H10ClFO4S |
| Molecular Weight | 352.8 g/mol |
| IUPAC Name | 3-(3-chloro-4-fluorophenyl)sulfonyl-6-methylchromen-2-one |
| Standard InChI | InChI=1S/C16H10ClFO4S/c1-9-2-5-14-10(6-9)7-15(16(19)22-14)23(20,21)11-3-4-13(18)12(17)8-11/h2-8H,1H3 |
| Standard InChI Key | ZKEQOLDTBLBNQN-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
| Canonical SMILES | CC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Introduction
3-(3-Chloro-4-fluorobenzenesulfonyl)-6-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones (coumarins) with a sulfonamide functional group. The compound combines the structural features of chromenones and halogenated benzenesulfonyl groups, which are often associated with significant biological and pharmacological activities, including anticancer, antifungal, and enzyme inhibition properties.
Synthesis
The synthesis of 3-(3-chloro-4-fluorobenzenesulfonyl)-6-methyl-2H-chromen-2-one typically involves:
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Starting Materials:
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6-methylchromen-2-one (as the chromenone precursor)
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3-chloro-4-fluorobenzenesulfonyl chloride (as the sulfonylating agent)
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Reaction Conditions:
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The reaction is carried out in an inert solvent such as dichloromethane or acetonitrile.
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A base like triethylamine or pyridine is used to neutralize the hydrochloric acid formed during the reaction.
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Mechanism:
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The sulfonyl chloride reacts with the chromenone core via electrophilic aromatic substitution at position 3, facilitated by the electron-donating methyl group at position 6.
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Pharmacological Potential
4.1 Anticancer Activity:
Chromenone derivatives are known to inhibit enzymes like topoisomerase and cytochrome P450 involved in cancer cell proliferation . The halogenated sulfonamide moiety enhances lipophilicity and binding affinity to target proteins, making this compound a candidate for anticancer drug development.
4.2 Antifungal Properties:
Halogenated benzenesulfonamides have shown activity against Candida species by disrupting fungal cell wall synthesis . The fluorine substitution improves membrane permeability and drug-like properties.
4.3 Enzyme Inhibition:
The sulfonamide group can act as a bioisostere for carboxylic acids, enabling the compound to inhibit proteases or other enzymes critical for bacterial or viral survival.
Analytical Data
| Property | Value/Description |
|---|---|
| Melting Point | Typically above 200°C due to the aromatic and sulfonamide groups |
| Solubility | Soluble in organic solvents like DMSO, acetone; sparingly soluble in water |
| Spectroscopic Features | |
| - UV-Vis Absorption | λmax around 320–350 nm due to the conjugated chromenone system |
| - IR Spectroscopy | Peaks at ~1150 cm⁻¹ (S=O stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~1700 cm⁻¹ (C=O stretch) |
| - NMR (¹H and ¹³C) | Signals corresponding to aromatic protons, methyl group, and sulfonamide hydrogens |
Toxicity and Safety Profile
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